molecular formula C12H17Cl2FN6 B1448266 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351614-10-2

1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Cat. No.: B1448266
CAS No.: 1351614-10-2
M. Wt: 335.21 g/mol
InChI Key: UPLSWNQSTBZPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a compound of significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. As a derivative of piperazine, it features a tetrazole ring substituted with a fluorophenyl group, conferring distinct properties that make it an attractive subject for research.

Mechanism of Action

Target of Action

The primary target of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is the H1 receptor . This receptor is a protein that binds histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries.

Mode of Action

This compound acts as an antagonist at the H1 receptor . It has a higher affinity to H1 receptors than histamine, meaning it can outcompete histamine for binding sites on the receptor . By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, thereby reducing allergic reactions .

Biochemical Pathways

The compound’s action on the H1 receptor affects the histamine-mediated biochemical pathway . By blocking the H1 receptor, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms of allergies.

Pharmacokinetics

It is known that the compound is well absorbed from the gut . It has a high protein binding rate of over 99% , and it is mainly metabolized by CYP2D6 . The elimination half-life ranges from 5 to 15 hours after a single dose, and from 18 to 19 days after multiple doses . The compound is excreted in the feces, with less than 1% excreted in the urine .

Result of Action

The result of the action of this compound is a reduction in the symptoms of allergies. By blocking the H1 receptor, it prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms such as itching, sneezing, runny nose, and watery eyes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that also act on the H1 receptor could potentially affect its efficacy . Additionally, individual factors such as the patient’s age, health status, and genetic makeup could also influence how the compound is metabolized and excreted . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride typically begins with the preparation of the intermediate, 4-fluorophenyl-1H-tetrazole. This can be achieved through the cyclization of 4-fluorophenyl hydrazine with sodium azide under acidic conditions. The resulting tetrazole is then alkylated using 1-chloromethylpiperazine in the presence of a base like potassium carbonate to yield the desired piperazine derivative. The final step involves the conversion to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up with optimized reaction conditions to maximize yield and purity. Parameters such as temperature, pressure, and solvent choice are meticulously controlled. Typically, continuous flow reactors and automated systems are employed to ensure consistent product quality and efficient production rates.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:

  • Substitution Reactions: The piperazine ring can undergo nucleophilic substitution, particularly at the nitrogen atoms.

  • Oxidation and Reduction Reactions: The fluorophenyl group can participate in oxidation-reduction reactions under specific conditions.

  • Cyclization Reactions: The tetrazole ring may partake in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions:

  • Substitution: Reagents such as alkyl halides and bases like sodium hydride are often used.

  • Oxidation: Agents like hydrogen peroxide or potassium permanganate can be employed.

  • Cyclization: Catalysts and appropriate solvents facilitate these reactions under controlled temperatures.

Major Products Formed:

  • Substituted Piperazines: Resulting from nucleophilic substitution.

  • Oxidized Derivatives: Products of oxidation reactions involving the fluorophenyl group.

  • Cyclized Compounds: More complex ring structures formed through cyclization.

Scientific Research Applications

1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride finds extensive use in various research domains:

  • Chemistry: Employed in studying reaction mechanisms and developing new synthetic pathways.

  • Biology: Investigated for its potential interactions with biological macromolecules.

  • Medicine: Explored as a candidate for developing pharmaceutical agents due to its unique chemical properties.

  • Industry: Utilized in material science for developing novel materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride: Substituting fluorine with chlorine can alter the compound's reactivity and binding affinity.

  • 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride: Introducing a methyl group instead of fluorine affects the compound's lipophilicity and metabolic stability.

Uniqueness: The fluorophenyl substitution in 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride provides distinct electronic properties and reactivity, making it unique among its analogs. Its ability to form strong interactions with specific biological targets highlights its potential in medicinal chemistry.

Remember, these are detailed technical insights, and you may want to cross-reference with published research articles or consult a chemist for deeper exploration. Let me know if there's any other aspect you'd like to explore!

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLSWNQSTBZPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 2
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 4
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.